molecular formula C22H26N2O4 B11932348 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide

5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide

Cat. No.: B11932348
M. Wt: 382.5 g/mol
InChI Key: VFUCRVVNDGKNBY-UHFFFAOYSA-N
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Description

5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a piperidine ring, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperidine ring, and the addition of hydroxyl groups. Common synthetic routes may involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic precursors.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Addition of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Pharmacology: Research focuses on its interactions with various biological targets, such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the benzofuran core can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one: Similar structure but lacks the piperidine ring.

    5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(morpholin-4-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

The presence of the piperidine ring in 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide distinguishes it from other similar compounds. This structural feature can influence its biological activity and interactions with molecular targets, making it a unique compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide

InChI

InChI=1S/C22H26N2O4/c1-23-22(27)20-19-16(13-24-11-3-2-4-12-24)17(26)9-10-18(19)28-21(20)14-5-7-15(25)8-6-14/h5-10,20-21,25-26H,2-4,11-13H2,1H3,(H,23,27)

InChI Key

VFUCRVVNDGKNBY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)O

Origin of Product

United States

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